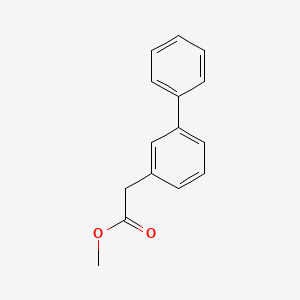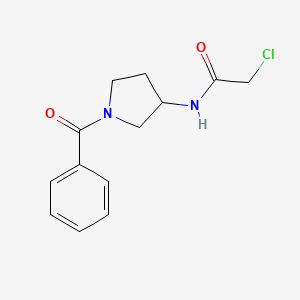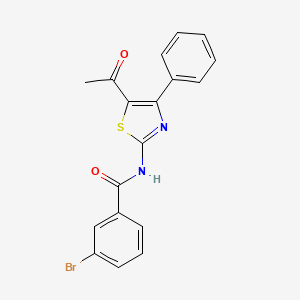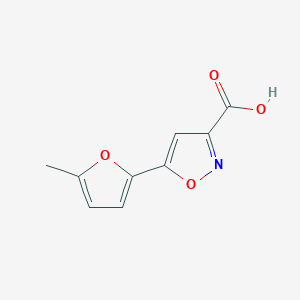
Biphenyl-3-ylacetic acid methyl ester
Vue d'ensemble
Description
Biphenyl-3-ylacetic acid methyl ester is a chemical compound with the molecular formula C15H14O2 . Its IUPAC name is methyl 2-([1,1’-biphenyl]-3-yl)acetate . It has a molecular weight of 226.27 .
Synthesis Analysis
The synthesis of esters like Biphenyl-3-ylacetic acid methyl ester can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another approach involves the use of lipases for the synthesis of unsymmetric biphenyl-based esters under mild conditions .Molecular Structure Analysis
The molecular structure of Biphenyl-3-ylacetic acid methyl ester is represented by the InChI code: 1S/C15H14O2/c1-17-15(16)11-12-6-5-9-14(10-12)13-7-3-2-4-8-13/h2-10H,11H2,1H3 .Physical And Chemical Properties Analysis
Biphenyl-3-ylacetic acid methyl ester has a boiling point of 146-147.5 °C (under a pressure of 1 Torr) and a predicted density of 1.090±0.06 g/cm3 . It’s worth noting that esters are intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding .Applications De Recherche Scientifique
Synthesis and Analysis Techniques
Biphenyl-3-ylacetic acid methyl ester, a compound with potential in various scientific research areas, is part of a broader class of chemicals utilized in synthesis and analytical methods. For instance, the preparation of fatty acid methyl esters and dimethylacetals from lipids involves using boron fluoride-methanol, demonstrating the versatility of esters in facilitating gas chromatographic analysis of a wide range of lipid forms. This process is praised for its simplicity, rapidity, and broad applicability, highlighting the utility of esters in biochemical analyses (Morrison & Smith, 1964).
Photovoltaic Applications
In the realm of organic solar cells, the structural and optical properties of composite polymer/fullerene films, specifically poly(3-hexylthiophene-2,5-diyl)/[6,6]-phenyl C61 butyric acid methyl ester (P3HT/PCBM) films, have been extensively studied. Research on these films has demonstrated significant relationships between the efficiency of solar cells and the crystallinity of P3HT, a polymer donor. The findings underscore the potential of optimizing photovoltaic device performance through material engineering, with methyl esters playing a crucial role in the development of high-efficiency plastic solar cells (Erb et al., 2005).
Material Science and Engineering
Further research into the electronic properties of poly(3-hexylthiophene): [6,6]-phenyl C61 butyric acid methyl ester blends highlights the complex interplay between material composition and electronic structure in organic electronics. Studies focusing on energy level alignment and photoelectron spectroscopy reveal critical insights into the optimization of material interfaces for enhanced device performance. This line of inquiry not only advances our understanding of bulk heterojunction solar cells but also emphasizes the significance of methyl esters in fine-tuning the electronic properties of polymer blends for energy applications (Xu et al., 2009).
Novel Compound Synthesis
The discovery and synthesis of new compounds also benefit from the research on biphenyl derivatives. For example, a novel biphenyl derivative was isolated from the culture broth of a marine fungus, demonstrating the potential of natural sources in yielding new chemicals with possible applications in pharmaceuticals, materials science, and beyond. Such findings open avenues for the exploration of uncharted natural compounds and their subsequent application in various fields of science and technology (Li et al., 2008).
Orientations Futures
The potential future directions for Biphenyl-3-ylacetic acid methyl ester could involve exploring its applications in various fields. For instance, a study has presented a biomimetic strategy based on iron(III)-catalyzed oxidative coupling and selective ester monohydrolysis using lipases for the synthesis of unsymmetric biphenyl-based esters under mild conditions . This approach could potentially be applied to the synthesis of Biphenyl-3-ylacetic acid methyl ester and similar compounds.
Propriétés
IUPAC Name |
methyl 2-(3-phenylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-15(16)11-12-6-5-9-14(10-12)13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBCJIJGDJYNIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenyl-3-ylacetic acid methyl ester | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,5-dimethylphenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2733422.png)





![N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-3-methylbutanamide](/img/structure/B2733429.png)
![(E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2733430.png)
![7-methyl-2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2733433.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-phenylacetyl)sulfanyl]propanoate](/img/structure/B2733436.png)

